1-Fluoro-2-methylpropan-2-amine
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Overview
Description
1-Fluoro-2-methylpropan-2-amine is an organic compound with the molecular formula C4H10FN It is a fluorinated amine, characterized by the presence of a fluorine atom attached to a carbon atom that is also bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylpropan-2-amine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and may be conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure safety and efficiency, with considerations for the handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
1-Fluoro-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-fluoro-2-methylpropan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its biological activity. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
- 2-Fluoro-2-methylpropan-1-amine
- 1-Fluoro-2-methylpropan-1-amine
- 2-Fluoro-2-methylpropan-2-ol
Uniqueness: 1-Fluoro-2-methylpropan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-fluoro-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN/c1-4(2,6)3-5/h3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODSSFYKUSDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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